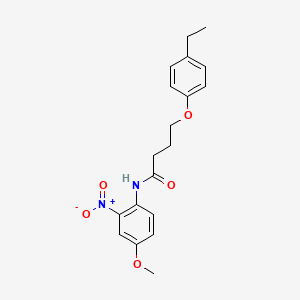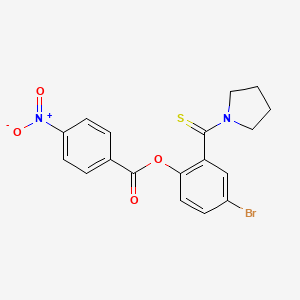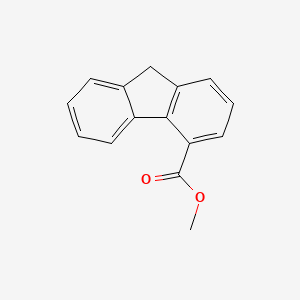
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "ENB" and is a synthetic molecule that belongs to the class of selective estrogen receptor modulators (SERMs). ENB has been extensively studied for its ability to selectively target estrogen receptors and modulate their activity, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of ENB is based on its ability to selectively target estrogen receptors and modulate their activity. ENB acts as an agonist or antagonist depending on the tissue and receptor subtype, making it a versatile molecule for research applications. ENB has been shown to selectively target estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are known to play important roles in various physiological processes.
Biochemical and Physiological Effects:
ENB has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that ENB can modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. ENB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ENB has several advantages for use in laboratory experiments. It is a synthetic molecule that can be easily synthesized and purified, making it readily available for research purposes. ENB is also highly selective for estrogen receptors, allowing for precise modulation of their activity. However, ENB has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experimental conditions. Additionally, ENB may have off-target effects that need to be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on ENB. One promising area is in the development of new cancer therapies. ENB has shown promising results in preclinical studies and may be a viable candidate for clinical trials. Another potential area of research is in the treatment of inflammatory diseases. ENB has been shown to have anti-inflammatory effects, and further research may elucidate its potential in this area. Additionally, ENB may have applications in the field of regenerative medicine, where it could be used to modulate stem cell differentiation and promote tissue repair.
Méthodes De Synthèse
The synthesis of ENB involves a multi-step process that begins with the reaction of 4-ethylphenol and 4-nitrophenol to form 4-(4-ethylphenoxy)-2-nitrophenol. This intermediate is then subjected to a reduction reaction using sodium borohydride to form 4-(4-ethylphenoxy)-2-aminophenol. Finally, this compound is reacted with butyryl chloride to form the desired product, 4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide.
Applications De Recherche Scientifique
ENB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer biology, where ENB has been shown to have potent anti-tumor effects. Studies have demonstrated that ENB can selectively target estrogen receptors in cancer cells and induce cell death, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-3-14-6-8-15(9-7-14)26-12-4-5-19(22)20-17-11-10-16(25-2)13-18(17)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCDCOCWRJXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-methoxybenzyl)-2-indanecarboxamide](/img/structure/B4881608.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one oxime](/img/structure/B4881620.png)


![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881636.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)


![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)